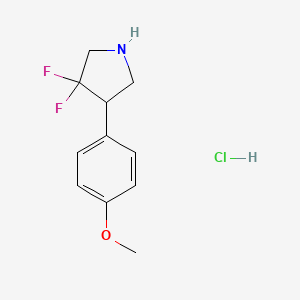

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13;/h2-5,10,14H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJMZXTXDDBKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Pyrrolidine Ring Formation

The synthesis often begins with 4-methoxyphenylacetaldehyde, which undergoes cyclization to form the pyrrolidine ring. This can be achieved via condensation with appropriate amines or amino acid derivatives, followed by intramolecular cyclization.

For example, literature reports the use of amino acid esters and aryl aldehydes in the presence of bases and iodine catalysts to form multisubstituted pyrrolidines in one-pot reactions. A typical reaction involves mixing an aryl aldehyde, an amino acid ester hydrochloride, and a chalcone with potassium carbonate and iodine in tetrahydrofuran at elevated temperature (around 80 °C) to yield substituted pyrrolidines in good yields (up to 93%).

Introduction of the Difluoro Group

The gem-difluoro substitution at the 3-position is introduced through fluorination reactions, often using specialized fluorinating agents such as DAST (diethylaminosulfur trifluoride) or related reagents.

A reported method involves the fluorination of pyrrolidine intermediates bearing hydroxyl or keto groups at the 3-position. For instance, tert-butyl 4-fluoro-2-phenyl-pyrrolidine-1-carboxylate was synthesized by treatment of the corresponding hydroxy-pyrrolidine with DAST in dichloromethane at 0 °C for 1.5 hours, followed by workup to isolate the fluorinated product with moderate yield (57%).

For the gem-difluoro group specifically, dehydrofluorination of trifluoromethylated β-lactams has been explored, although yields and reaction conditions vary significantly depending on the base and temperature used. Lithium hexamethyldisilazide (LiHMDS) was found effective at –10 °C to room temperature, achieving up to 66% yield under optimized conditions.

Salt Formation

The free base pyrrolidine derivative is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability and facilitate isolation.

The hydrochloride salt form is the common isolated form for this compound, as reflected in its molecular formula C11H14ClF2NO and confirmed by spectral data.

Representative Synthesis Table

Research Findings and Analysis

The use of iodine and potassium carbonate as catalysts/base in the cyclization step significantly improves yields and reduces reaction times compared to base alone.

Fluorination using DAST is effective but requires careful temperature control and inert atmosphere to minimize side reactions and decomposition.

The choice of base and reaction temperature is critical in the gem-difluoro group introduction via dehydrofluorination pathways. LiHMDS at –10 °C to room temperature provides the best balance between yield and product stability.

Purification typically involves extraction, washing with brine, drying over MgSO4, filtration, and concentration under reduced pressure, followed by chromatographic purification if necessary.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products Formed

Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Notably, it has shown promise as an inhibitor of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes by regulating glucose metabolism.

Organic Synthesis

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized in various chemical reactions, including:

- Fluorination : Enhancing the reactivity of organic compounds.

- Substitution Reactions : Allowing for the introduction of diverse functional groups.

- Oxidation and Reduction : Facilitating the transformation of functional groups to create derivatives with varied properties.

Material Science

The compound is also explored in materials science for developing new materials with unique properties. Its fluorinated nature can impart desirable characteristics such as increased stability and resistance to degradation.

Biological Studies

Research indicates that this compound exhibits significant biological activity. For instance:

- It has been evaluated for cytotoxic effects against various cancer cell lines.

- Studies have demonstrated its ability to induce apoptosis in melanoma cells through mitochondrial pathways.

Case Study 1: DPP-4 Inhibition

A study on related pyrrolidine derivatives demonstrated significant inhibition of DPP-4 activity in vitro, leading to improved glucose tolerance in diabetic models. This highlights the therapeutic potential of compounds featuring similar structural characteristics.

Case Study 2: Cytotoxicity Against Melanoma

Another investigation focused on fluorinated pyrrolidines showed that they could induce apoptosis through mitochondrial pathways in melanoma cells. This suggests that structural modifications can lead to enhanced anticancer properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro and methoxyphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine analogs (e.g., 4,4-Difluoropiperidine HCl) exhibit lower similarity scores compared to pyrrolidine derivatives due to differences in ring strain and conformational flexibility .

- Aromatic Modifications : 4-(Diphenylmethoxy)piperidine HCl’s bulky diphenylmethoxy group contrasts with the planar 4-methoxyphenyl substituent, impacting steric interactions and solubility .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₁H₁₂F₂NO•HCl) has a molecular weight of ~247.7 g/mol. Comparatively, 3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidine HCl (C₁₂H₁₅ClF₃NO) has a higher molar mass (281.7 g/mol) due to the trifluoromethyl group .

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, bulky substituents (e.g., diphenylmethoxy in 4-(Diphenylmethoxy)piperidine HCl) may reduce solubility compared to smaller groups like methoxyphenyl .

Biological Activity

3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClF2N. The presence of difluoromethyl and methoxy groups in its structure enhances its lipophilicity and biological activity. The pyrrolidine ring contributes to its pharmacological properties by influencing receptor binding and enzyme interactions.

The mechanism of action of this compound involves interactions with various biological targets:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, affecting processes such as neurotransmitter release and metabolism.

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects. For instance, studies have shown that pyrrolidine derivatives can enhance serotonergic activity, which is crucial for mood regulation.

Anticancer Properties

The compound has been evaluated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes some research findings related to its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15.63 | Induction of p53 expression | |

| A549 | 10.38 | Caspase activation | |

| A375 | 12.00 | Apoptotic pathway modulation |

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

- Study on Antidepressant Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The results indicated a possible enhancement of serotonergic signaling pathways.

- Anticancer Evaluation : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthetic yield of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine hydrochloride?

- Methodological Answer : To improve yield, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent ratios). For instance, demonstrates that controlled heating (e.g., 50°C) and gradual HCl addition in aqueous conditions can enhance crystallinity and purity . DOE allows identification of critical factors (e.g., reaction time, acid concentration) and interactions, reducing trial-and-error approaches. Statistical tools like response surface methodology (RSM) can further refine conditions .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use multi-spectral analysis :

- NMR (¹H/¹³C/¹⁹F) to verify fluorine substitution and pyrrolidine ring conformation.

- HPLC-MS for purity assessment (>98%) and detection of byproducts (e.g., dehalogenated species).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in similar piperidine derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow hazard-specific precautions :

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Conduct stress testing :

- Solubility: Screen solvents (e.g., DMSO, ethanol) via phase diagrams.

- Stability: Monitor degradation under varying pH, temperature, and light using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Use quantum mechanical (QM) calculations (e.g., DFT) to predict electronic effects of substituents on reactivity. For example, ICReDD’s workflow integrates QM-based reaction path searches to identify energetically favorable modifications (e.g., fluorination patterns) . Pair this with molecular docking to simulate target binding (e.g., enzymes or receptors) .

Q. What experimental strategies can elucidate the reaction mechanism of fluorination in the pyrrolidine ring?

- Methodological Answer : Apply kinetic isotope effects (KIE) or in situ spectroscopy (e.g., IR/Raman) to probe transition states. Isotopic labeling (e.g., ¹⁸O in fluorinating agents) can track atom transfer pathways. Computational microkinetic modeling can validate hypotheses derived from experimental data .

Q. How should researchers address contradictions in observed vs. predicted spectroscopic data?

- Methodological Answer : Perform cross-validation :

- Replicate experiments under controlled conditions to rule out artifacts.

- Use multivariate analysis (e.g., PCA) to identify outliers in datasets.

- Compare computational predictions (e.g., NMR chemical shifts via DFT) with experimental results to resolve discrepancies, as demonstrated in piperidine derivative studies .

Q. What methodologies are suitable for evaluating the compound’s interaction with biological targets?

- Methodological Answer : Combine biophysical assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.